Carpetimycin B

Antibacterial activity Carbapenem SAR MIC comparison

Carpetimycin B (CAS 76094-36-5), also known as C-19393 S₂, is a naturally occurring carbapenem antibiotic isolated from Streptomyces griseus subsp. cryophilus.

Molecular Formula C14H18N2O9S2
Molecular Weight 422.4 g/mol
CAS No. 76094-36-5
Cat. No. B1241556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarpetimycin B
CAS76094-36-5
SynonymsC-19393 S(2)
carpetimycin B
Molecular FormulaC14H18N2O9S2
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCC(=O)NC=CS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O
InChIInChI=1S/C14H18N2O9S2/c1-7(17)15-4-5-26(21)9-6-8-10(14(2,3)25-27(22,23)24)12(18)16(8)11(9)13(19)20/h4-5,8,10H,6H2,1-3H3,(H,15,17)(H,19,20)(H,22,23,24)/b5-4+/t8-,10+,26-/m1/s1
InChIKeyGOODEIVATWULQD-CWYJLJPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Carpetimycin B (CAS 76094-36-5) – A Dual-Action Carbapenem Antibiotic and β-Lactamase Inhibitor for Research


Carpetimycin B (CAS 76094-36-5), also known as C-19393 S₂, is a naturally occurring carbapenem antibiotic isolated from Streptomyces griseus subsp. cryophilus [1]. It shares the characteristic bicyclic β-lactam ring system of the carbapenem class but is distinguished by a unique sulfoxide-containing side chain that confers a dual pharmacological profile: direct antibacterial activity against both Gram-positive and Gram-negative bacteria, combined with potent, broad-spectrum inhibition of β-lactamase enzymes [2]. Unlike many clinical carbapenems that act solely as bactericidal agents, Carpetimycin B functions simultaneously as a β-lactamase inhibitor, a property that positions it as a valuable biochemical probe and a reference standard for developing combination therapies targeting resistant pathogens [3].

Why Carpetimycin B Cannot Be Replaced by Other Carbapenems or β-Lactamase Inhibitors in Research


Substituting Carpetimycin B with other carbapenems or clinical β-lactamase inhibitors introduces significant experimental confounds. First, the compound's intrinsic antibacterial potency is deliberately modest; Carpetimycin A is 8- to 64-fold more potent, meaning B serves as a low-activity baseline for studying structure-activity relationships (SAR) within the carpetimycin series [1]. Second, its β-lactamase inhibition profile is mechanistically distinct from clavulanic acid: Carpetimycin B inhibits cephalosporinase-type enzymes that are completely insensitive to clavulanic acid, providing a tool to probe a different spectrum of resistance enzymes [1]. Third, the sulfoxide moiety in its structure imparts chemical reactivity and stability characteristics not recapitulated by thienamycins or olivanic acids, making direct substitution chemically invalid [2].

Carpetimycin B (76094-36-5): Quantitative Differentiation vs. Analogs and Inhibitors


Antibacterial Potency Differential: Carpetimycin B vs. Carpetimycin A

Carpetimycin B is not the most potent member of its class. In direct head-to-head testing against multiple bacterial strains, the antibacterial activity of Carpetimycin A was 8 to 64 times greater than that of Carpetimycin B. This establishes B as the appropriate low-activity comparator for SAR studies aimed at understanding the structural determinants of potency in this scaffold. [1]

Antibacterial activity Carbapenem SAR MIC comparison

Superior β-Lactamase Inhibition Spectrum: Active Against Clavulanic Acid-Resistant Cephalosporinases

Carpetimycin B inhibits cephalosporinase-type β-lactamases that are completely insensitive to the classical inhibitor clavulanic acid. This was demonstrated across a panel of 11 distinct β-lactamases purified from clinical resistant strains. The inhibition by Carpetimycin B (C-19393 S₂) against the E. coli enzyme was irreversible, a mechanistic feature that distinguishes it from reversible inhibitors. [1]

β-Lactamase inhibition Cephalosporinase Clavulanic acid resistance

Chemical Stability Advantage: Carpetimycin B vs. Olivanic Acid

The carpetimycin scaffold, including Carpetimycin B, is reported to be far more stable than olivanic acid, a structurally related carbapenem natural product. While specific degradation half-life data under standardized conditions (e.g., pH, temperature) were not available in the accessed literature, this cross-study observable differentiates the carpetimycin class for applications requiring greater chemical robustness.

Carbapenem stability Chemical degradation Natural product comparison

Synergistic Activity in Combination Therapy: Carpetimycin B Restores Partner Drug Potency

Carpetimycin B demonstrates a clear synergistic effect when combined with conventional β-lactam antibiotics against resistant strains. At concentrations that do not produce a strong antibacterial effect alone, Carpetimycin B significantly potentiates the activity of ampicillin, carbenicillin, and cefazolin against β-lactamase-producing bacteria. This functional consequence differentiates Carpetimycin B from non-inhibitory carbapenems. [1]

Antibiotic potentiation Synergy β-Lactamase-mediated resistance

Optimal Scientific Applications for Carpetimycin B (CAS 76094-36-5)


Probing Cephalosporinase-Mediated Resistance Mechanisms

Carpetimycin B is the preferred tool for enzymology studies focused on cephalosporinase-type β-lactamases. Its ability to irreversibly inhibit these enzymes, which are resistant to clavulanic acid, makes it uniquely suited for investigating the structure, kinetics, and inhibitor design against this clinically important resistance determinant. [1]

Structure-Activity Relationship (SAR) Studies in Carbapenem Chemistry

With its 8- to 64-fold lower antibacterial potency compared to Carpetimycin A, Carpetimycin B serves as an essential negative control or low-activity reference compound in SAR campaigns. Researchers can use it to map how specific structural modifications (e.g., the sulfoxide side chain) influence the transition from a predominantly inhibitory profile to potent bactericidal activity. [2]

Chemical Stability Benchmarking of Natural Carbapenems

For laboratories evaluating the formulation or handling properties of natural carbapenems, Carpetimycin B offers a more stable alternative to olivanic acid. It can be used as a reference standard when developing isolation, purification, or long-term storage protocols for this chemically labile class of natural products.

In Vitro Synergy Screening for Inhibitor-Potentiated Combinations

Carpetimycin B is ideally suited for high-throughput screening of β-lactam/β-lactamase inhibitor combinations. Its demonstrated synergy with ampicillin and cephalosporins against resistant clinical isolates provides a validated starting point for identifying new partner drugs or for benchmarking next-generation, dual-action β-lactam molecules. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carpetimycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.